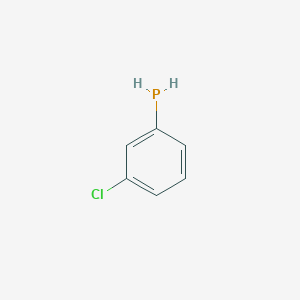

(3-Chlorophenyl)phosphane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

23415-73-8 |

|---|---|

Molecular Formula |

C6H6ClP |

Molecular Weight |

144.54 g/mol |

IUPAC Name |

(3-chlorophenyl)phosphane |

InChI |

InChI=1S/C6H6ClP/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 |

InChI Key |

ORVKJGXMHSBCPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)P |

Origin of Product |

United States |

Foundational & Exploratory

(3-Chlorophenyl)phosphane chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chlorophenyl)phosphane, more commonly known as Tris(3-chlorophenyl)phosphine, is an organophosphorus compound with the chemical formula C₁₈H₁₂Cl₃P.[1] This white crystalline solid is of significant interest to the scientific community, particularly in the fields of organic synthesis and catalysis. Its utility as a ligand in various cross-coupling reactions makes it a valuable tool for the construction of complex organic molecules, a cornerstone of drug discovery and development. This guide provides a comprehensive overview of its chemical properties, structure, and synthesis, tailored for a technical audience.

Chemical and Physical Properties

Tris(3-chlorophenyl)phosphine is a white to cream-colored crystalline solid.[2] It is air-sensitive and should be stored in an inert atmosphere at room temperature.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂Cl₃P | [1] |

| Molecular Weight | 365.62 g/mol | |

| CAS Number | 29949-85-7 | [1] |

| IUPAC Name | Tristhis compound | [1] |

| Appearance | White to cream crystals or powder | [2] |

| Melting Point | 60.0-67.0 °C | [2] |

| Boiling Point (Predicted) | 452.5 ± 40.0 °C | [3] |

| Form | Crystals or crystalline powder | [2] |

Molecular Structure

| Structural Feature | Predicted/Analogous Value | Reference |

| Molecular Geometry | Pyramidal | [4] |

| P-C Bond Length (approx.) | 1.834 Å | [4] |

| C-P-C Bond Angle (approx.) | 101.9° | [4] |

Synthesis and Characterization

Experimental Protocol: Synthesis via Grignard Reaction

The most common method for the synthesis of triarylphosphines like Tris(3-chlorophenyl)phosphine is the reaction of a Grignard reagent with phosphorus trichloride.[5]

Materials:

-

3-Bromochlorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous solvent for reaction work-up (e.g., toluene)

-

Standard Schlenk line and glassware for inert atmosphere chemistry

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A solution of 3-bromochlorobenzene in anhydrous diethyl ether or THF is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent, 3-chlorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

-

Reaction with Phosphorus Trichloride: Once the Grignard reagent formation is complete, the solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether or THF is then added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain a gentle reflux. A 3:1 molar ratio of the Grignard reagent to phosphorus trichloride is typically used.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure Tris(3-chlorophenyl)phosphine.

Characterization

The identity and purity of the synthesized Tris(3-chlorophenyl)phosphine can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region, corresponding to the protons on the three chlorophenyl rings.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the chlorophenyl rings. The carbon atoms directly bonded to the phosphorus will show coupling (J-coupling).

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key characterization technique for phosphines. For triarylphosphines, a single peak is expected. The chemical shift for triphenylphosphine is around -6.0 ppm (relative to 85% H₃PO₄), and a similar chemical shift is expected for Tris(3-chlorophenyl)phosphine.[6]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic rings, C=C stretching vibrations of the phenyl groups, and C-Cl stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Reactivity and Applications

Tris(3-chlorophenyl)phosphine, like other triarylphosphines, is primarily used as a ligand in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic and steric properties of the phosphine ligand play a crucial role in the efficiency and selectivity of these catalytic processes. The presence of the electron-withdrawing chlorine atoms on the phenyl rings can influence the electronic properties of the phosphorus atom, thereby affecting the catalytic activity of the metal complexes it forms.

Examples of reactions where Tris(3-chlorophenyl)phosphine or similar phosphine ligands are employed include:

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Sonogashira Coupling

-

Buchwald-Hartwig Amination

-

Stille Coupling

-

Negishi Coupling

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of Tris(3-chlorophenyl)phosphine.

Caption: General workflow for the synthesis and characterization of Tris(3-chlorophenyl)phosphine.

References

- 1. Tris(3-chlorophenyl)phosphine, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

Molecular formula and weight of tris(3-chlorophenyl)phosphine

This guide provides a detailed overview of the chemical properties of tris(3-chlorophenyl)phosphine, a compound of interest to researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Tris(3-chlorophenyl)phosphine is an organophosphorus compound. Its chemical structure and properties are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C18H12Cl3P[1][2] |

| Molecular Weight | 365.63 g/mol [1] |

| CAS Number | 29949-85-7[1][2][3] |

| IUPAC Name | tris(3-chlorophenyl)phosphane[2] |

Structural Information

The molecular structure of tris(3-chlorophenyl)phosphine consists of a central phosphorus atom bonded to three 3-chlorophenyl groups.

Caption: Molecular components of tris(3-chlorophenyl)phosphine.

References

An In-Depth Technical Guide to (3-Chlorophenyl)phosphane and its Trisubstituted Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tris(3-chlorophenyl)phosphine, a significant organophosphorus compound utilized primarily as a ligand in catalysis. This document will cover its chemical and physical properties, detailed experimental protocols for its synthesis and application, and relevant safety information. The CAS Registry Number for tris(3-chlorophenyl)phosphine is 29949-85-7.[1][2][3] While the term "(3-Chlorophenyl)phosphane" can refer to the primary phosphine, this guide focuses on the more commonly used and stable trisubstituted phosphine, tris(3-chlorophenyl)phosphine.

Chemical and Physical Properties

Tris(3-chlorophenyl)phosphine is a white to cream-colored crystalline powder at room temperature.[4] It is characterized by the molecular formula C18H12Cl3P and a molecular weight of 365.62 g/mol .[5][6]

| Property | Value | Reference |

| CAS Number | 29949-85-7 | [1][2][3] |

| Molecular Formula | C18H12Cl3P | [5][6] |

| Molecular Weight | 365.62 g/mol | [5] |

| Appearance | White to cream crystals or powder | [4] |

| Melting Point | 60.0-67.0 °C | [4] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in many organic solvents. | |

| 31P NMR Chemical Shift (δ) | Approximately -6 to -8 ppm (in CDCl3, relative to 85% H3PO4) | Inferred from similar compounds[7][8] |

| 1H NMR Chemical Shift (δ) | Multiplets in the aromatic region (approximately 7.0-7.6 ppm) | Inferred from similar compounds[7][9] |

| 13C NMR Chemical Shift (δ) | Multiple signals in the aromatic region (approximately 128-138 ppm) | Inferred from similar compounds[7][10] |

| Key IR Absorption Bands | C-H stretching (aromatic), C=C stretching (aromatic), P-C stretching, C-Cl stretching | [2] |

| Major Mass Spec Fragments (m/z) | 364 (M+), 366 (M+2), 217 | [1] |

Synthesis of Tris(3-chlorophenyl)phosphine

The most common and effective method for synthesizing tris(3-chlorophenyl)phosphine is through the Grignard reaction. This involves the reaction of 3-chlorophenylmagnesium bromide with phosphorus trichloride.[11][12][13][14]

Experimental Protocol: Grignard Synthesis

Materials:

-

3-Bromochlorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl3)

-

Iodine (crystal, as initiator)

-

Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, brine)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The flask is then placed under an inert atmosphere (argon or nitrogen). A small crystal of iodine is added to activate the magnesium. A solution of 3-bromochlorobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the solvent. The mixture is stirred until most of the magnesium has reacted to form a dark grey solution of 3-chlorophenylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice-salt bath. A solution of phosphorus trichloride in anhydrous diethyl ether or THF is added dropwise from the dropping funnel, maintaining a low temperature to control the exothermic reaction. The addition rate should be controlled to keep the internal temperature below 10 °C.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

Tris(3-chlorophenyl)phosphine is a valuable ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide.[15][16] The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tris(3-chlorophenyl)phosphine

-

Palladium(II) acetate [Pd(OAc)2] or Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

-

Base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)2), tris(3-chlorophenyl)phosphine, the aryl halide, the arylboronic acid, and the base.

-

Reaction Execution: The appropriate solvent is then added, and the reaction mixture is heated with stirring to the desired temperature (typically between 80-110 °C) for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Signaling Pathways and Experimental Workflows

The primary role of tris(3-chlorophenyl)phosphine is within the catalytic cycle of cross-coupling reactions. Below is a representation of the Suzuki-Miyaura catalytic cycle, a key process where this phosphine ligand is employed.

References

- 1. Tris(3-chlorophenyl)phosphine | C18H12Cl3P | CID 121600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tris(3-chlorophenyl)phosphine [webbook.nist.gov]

- 3. TRIS(3-CHLOROPHENYL)PHOSPHINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. A11203.14 [thermofisher.com]

- 5. PubChemLite - Tris(3-chlorophenyl)phosphine (C18H12Cl3P) [pubchemlite.lcsb.uni.lu]

- 6. tris(3-chlorophenyl)phosphine [stenutz.eu]

- 7. rsc.org [rsc.org]

- 8. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

- 9. Tris(triphenylphosphine)chlororhodium(14694-95-2) 1H NMR [m.chemicalbook.com]

- 10. 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. tcichemicals.com [tcichemicals.com]

Physical properties of tris(3-chlorophenyl)phosphine like melting point and solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tris(3-chlorophenyl)phosphine, with a focus on its melting point and solubility. The information is curated for professionals in research and development who require precise data for experimental design and implementation.

Core Physical Properties

Tris(3-chlorophenyl)phosphine is an organophosphorus compound characterized as a white to cream-colored crystalline powder. Its molecular structure significantly influences its physical characteristics.

Melting Point

The melting point of a compound is a critical indicator of its purity. For tris(3-chlorophenyl)phosphine, the reported melting point is in the range of 60.0 to 67.0°C.[1] A more specific value of 65°C has also been noted.

| Physical Property | Value | Reference |

| Melting Point | 60.0-67.0 °C | [1] |

| Appearance | White to cream crystals or powder | [1] |

| Molecular Formula | C₁₈H₁₂Cl₃P | [1] |

| Assay (by GC) | ≥97.5% | [1] |

Solubility Profile

Triphenylphosphine, which is also a triarylphosphine, is nonpolar and demonstrates good solubility in nonpolar organic solvents such as ether, toluene, chloroform, and benzene.[2] Its solubility in these solvents tends to increase with temperature.[2] Given the presence of three chlorophenyl groups, tris(3-chlorophenyl)phosphine is also expected to be a nonpolar molecule and therefore exhibit poor solubility in polar solvents like water, while being soluble in various organic solvents. The observation that crystals of the related isomer, tris(4-chlorophenyl)phosphine, can be obtained from ethanol solutions suggests that it has some degree of solubility in alcohols.

A definitive solubility profile would require experimental determination.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the melting point and solubility of solid organic compounds like tris(3-chlorophenyl)phosphine.

Melting Point Determination: Capillary Method

This method is a standard and widely used technique for accurately determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the dry tris(3-chlorophenyl)phosphine sample is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown sample, a rapid heating rate (10-20°C per minute) is initially used to determine an approximate melting range.

-

A fresh sample is then prepared, and the apparatus is heated to a temperature approximately 20°C below the approximate melting point.

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination: Qualitative Method

This protocol provides a straightforward method to assess the solubility of a compound in various solvents at room temperature.

Materials:

-

Tris(3-chlorophenyl)phosphine

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane, dichloromethane, chloroform)

-

Small test tubes

-

Vortex mixer or stirring rods

-

Spatula

Procedure:

-

Sample Preparation: Approximately 10-20 mg of tris(3-chlorophenyl)phosphine is added to a clean, dry test tube.

-

Solvent Addition: 1 mL of the first test solvent is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

-

Observation: The mixture is visually inspected to determine if the solid has dissolved completely.

-

Soluble: No solid particles are visible, and the solution is clear.

-

Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid does not appear to have dissolved at all.

-

-

Repeat: The procedure is repeated with each of the selected solvents in separate test tubes.

-

Reporting: The results are recorded as soluble, partially soluble, or insoluble for each solvent.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a solid chemical compound like tris(3-chlorophenyl)phosphine.

References

Electron-Withdrawing Effects in Chlorophenyl Phosphine Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The electronic properties of phosphine ligands are a critical determinant of the efficacy of transition metal catalysts in a wide array of chemical transformations. Among these, chlorophenyl phosphine ligands represent a class of tunable molecules where the strategic placement of electron-withdrawing chlorine atoms on the phenyl rings allows for the fine-tuning of catalyst reactivity and selectivity. This technical guide provides an in-depth exploration of the synthesis, electronic and steric properties, and catalytic applications of chlorophenyl phosphine ligands, presenting key data, experimental protocols, and visualizations to support researchers in their endeavors.

Understanding the Electronic and Steric Landscape

The utility of a phosphine ligand in catalysis is largely dictated by its electronic and steric profiles. These are quantitatively described by the Tolman electronic parameter (TEP) and the ligand cone angle (θ), respectively.

Tolman Electronic Parameter (TEP): The TEP is an experimentally determined value that quantifies the electron-donating or -withdrawing ability of a phosphine ligand. It is derived from the vibrational frequency of the A1 C-O stretching mode (ν(CO)) in a nickel-carbonyl complex, [LNi(CO)3]. A higher ν(CO) value indicates a more electron-withdrawing phosphine, as the ligand competes with the carbonyl groups for back-donation from the metal center. This competition strengthens the C-O bonds, leading to a higher stretching frequency.[1][2]

Ligand Cone Angle (θ): The cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the solid angle at the metal center that is occupied by the ligand.[3] A larger cone angle signifies a bulkier ligand, which can influence the coordination number of the metal, the stability of catalytic intermediates, and the regioselectivity of a reaction.

The introduction of chlorine atoms onto the phenyl rings of a phosphine ligand significantly impacts its electronic nature. Chlorine is an electron-withdrawing group, and its presence increases the TEP of the phosphine. The magnitude of this effect depends on the number and position (ortho, meta, or para) of the chlorine substituents.

Table 1: Electronic and Steric Parameters of Selected Chlorophenyl Phosphine Ligands

| Ligand | Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹ | Ligand Cone Angle (θ) ° |

| PPh₃ (Triphenylphosphine) | 2068.9[1] | 145[4] |

| P(4-ClC₆H₄)₃ (Tris(4-chlorophenyl)phosphine) | 2073.0 (estimated) | 145 |

| P(2-ClC₆H₄)₃ (Tris(2-chlorophenyl)phosphine) | Not available | 189.9 |

| PPh₂(4-ClC₆H₄) ((4-chlorophenyl)diphenylphosphine) | Not available | Not available |

Synthesis of Chlorophenyl Phosphine Ligands

Chlorophenyl phosphine ligands are typically synthesized via the reaction of a chlorophenyl Grignard reagent or organolithium species with a phosphorus halide, such as phosphorus trichloride (PCl₃) or chlorodiphenylphosphine (Ph₂PCl). The stoichiometry of the reactants determines the degree of substitution on the phosphorus atom.

Experimental Protocol: Synthesis of Tris(4-chlorophenyl)phosphine

This protocol describes a common method for the preparation of tris(4-chlorophenyl)phosphine.

Materials:

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

1-bromo-4-chlorobenzene

-

Phosphorus trichloride (PCl₃)

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, anhydrous sodium sulfate)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen). A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-4-chlorobenzene in dry diethyl ether is then added dropwise from the dropping funnel. The reaction mixture is gently refluxed until the magnesium is consumed.

-

Phosphine Synthesis: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride in dry diethyl ether is added dropwise with vigorous stirring. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield tris(4-chlorophenyl)phosphine as a white solid.

Characterization: The final product should be characterized by spectroscopic methods such as ³¹P NMR, ¹H NMR, and ¹³C NMR spectroscopy, as well as mass spectrometry to confirm its identity and purity.

Diagram 1: General Workflow for the Synthesis and Characterization of a Chlorophenyl Phosphine Ligand

Caption: Workflow for the synthesis and characterization of chlorophenyl phosphine ligands.

Catalytic Applications of Chlorophenyl Phosphine Ligands

The electron-withdrawing nature of chlorophenyl phosphine ligands makes them valuable in a variety of palladium-catalyzed cross-coupling reactions. By modulating the electron density at the metal center, these ligands can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. Electron-withdrawing phosphine ligands can be beneficial in this reaction, particularly when using less reactive aryl chlorides as substrates.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Performance of Tris(4-chlorophenyl)phosphine in Suzuki-Miyaura Coupling

| Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) | TON | Reference |

| 4-Chlorotoluene | Phenylboronic acid | Pd₂ (dba)₃ / P(4-ClC₆H₄)₃ | 99 | >1000 | [5] |

| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / P(4-ClC₆H₄)₃ | 71.1 | Not Reported | [6] |

TON (Turnover Number) = moles of product / moles of catalyst.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The electronic properties of the phosphine ligand can influence the regioselectivity and efficiency of this reaction.

Diagram 3: Catalytic Cycle of the Heck Reaction

Caption: Simplified catalytic cycle of the Heck reaction.

Table 3: Performance of Chlorophenyl Phosphine Ligands in the Heck Reaction

| Aryl Halide | Alkene | Catalyst System | Yield (%) | TON | Reference |

| Iodobenzene | Styrene | PdCl₂ / P(4-ClC₆H₄)₃ | 96 | Not Reported | Not available |

| Aryl Chlorides | Various | Pd(OAc)₂ / Various Phosphines | Good to Excellent | Not Reported | Not available |

Conclusion

Chlorophenyl phosphine ligands offer a valuable platform for tuning the electronic properties of transition metal catalysts. The electron-withdrawing nature of the chlorine substituents, as reflected in their higher Tolman electronic parameters, can enhance catalytic activity, particularly in challenging cross-coupling reactions involving less reactive substrates like aryl chlorides. This guide has provided an overview of their synthesis, key electronic and steric parameters, and their application in important catalytic transformations. Further research into the systematic synthesis and evaluation of a broader range of chlorophenyl phosphine isomers will undoubtedly lead to the development of even more efficient and selective catalytic systems for applications in drug discovery, materials science, and fine chemical synthesis.

References

- 1. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tris(4-chlorophenyl)phosphane (C18H12Cl3P) for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, synthetic applications, and biological relevance of tris(4-chlorophenyl)phosphane, a key reagent in modern medicinal chemistry.

Introduction

Tris(4-chlorophenyl)phosphane, with the chemical formula C18H12Cl3P, is a triarylphosphine compound that has garnered significant attention in the field of organic synthesis. Its International Union of Pure and Applied Chemistry (IUPAC) name is tris(4-chlorophenyl)phosphane . This organophosphorus compound is particularly valued for its role as a ligand in transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures inherent in many pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical and physical properties, its applications in synthetic chemistry relevant to drug discovery, and a summary of its known biological implications.

Chemical and Physical Properties

Tris(4-chlorophenyl)phosphane is a white to light yellow crystalline powder.[1] The presence of three chlorophenyl groups attached to a central phosphorus atom significantly influences its electronic and steric properties, making it an effective ligand in catalysis.[2]

Table 1: Physicochemical Properties of Tris(4-chlorophenyl)phosphane

| Property | Value | Reference |

| IUPAC Name | tris(4-chlorophenyl)phosphane | |

| Synonyms | Tris(p-chlorophenyl)phosphine, Tri(4-chlorophenyl)phosphine | [3] |

| CAS Number | 1159-54-2 | [3] |

| Molecular Formula | C18H12Cl3P | [3] |

| Molecular Weight | 365.62 g/mol | [3] |

| Melting Point | 100-103 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | Typically ≥95% | [1] |

Role in Synthetic Chemistry and Drug Discovery

The primary utility of tris(4-chlorophenyl)phosphane in the context of drug development lies in its function as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of many drug candidates.[4][5]

Tris(4-chlorophenyl)phosphane is a suitable ligand for a variety of named reactions that are cornerstones of medicinal chemistry, including:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboronic acids and organic halides.

-

Heck Reaction: Formation of substituted alkenes from the reaction of an unsaturated halide with an alkene.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds, essential for synthesizing amine-containing pharmaceuticals.[1]

-

Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1]

-

Stille Coupling: Coupling of organostannanes with organic halides.[1]

-

Negishi Coupling: Reaction between an organozinc compound and an organic halide.[1]

-

Hiyama Coupling: Coupling of organosilicon compounds with organic halides.[1]

The electron-withdrawing nature of the chlorine atoms on the phenyl rings modulates the electronic properties of the phosphorus atom, which in turn influences the reactivity and stability of the palladium catalyst.[2] This allows for greater control and efficiency in the synthesis of complex molecules.[2]

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling Reaction

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with tris(4-chlorophenyl)phosphane as a ligand. This type of reaction is frequently employed in the synthesis of pharmaceutical intermediates.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

-

Tris(4-chlorophenyl)phosphane (0.04 mmol)

-

Base (e.g., potassium carbonate, 2.0 mmol)

-

Solvent (e.g., toluene/water mixture)

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, palladium(II) acetate, tris(4-chlorophenyl)phosphane, and base.

-

Add the solvent system to the vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography to obtain the desired biaryl compound.

Biological Activity and Toxicological Profile

Direct research on the biological activity of tris(4-chlorophenyl)phosphane as a therapeutic agent is limited. Its primary role in the pharmaceutical industry is as a reagent in the synthesis of active pharmaceutical ingredients.

However, studies on related organophosphorus and chlorinated compounds provide some insight into potential biological effects. For instance, research on palladium(II) complexes containing tris(4-chlorophenyl)phosphine as a ligand has shown some antibacterial and antitumor activity in vitro.[6] These complexes demonstrated significant activity against both gram-positive and gram-negative bacteria and showed comparable results to doxorubicin against certain cancer cell lines.[6]

It is important to note that the biological activity of the metal complex is not solely attributable to the phosphine ligand but rather the complex as a whole.

Toxicology and Safety

Tris(4-chlorophenyl)phosphane is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.

Table 2: Hazard Statements for Tris(4-chlorophenyl)phosphane

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

Tris(4-chlorophenyl)phosphane is a valuable and versatile ligand in the field of synthetic organic chemistry, particularly for its application in palladium-catalyzed cross-coupling reactions. Its role in facilitating the construction of complex molecular frameworks makes it an indispensable tool for medicinal chemists and drug development professionals in the synthesis of novel therapeutic agents. While direct biological activity of the compound itself is not a primary area of research, its function as a synthetic enabler is critical to the drug discovery pipeline. Future research may explore the biological activities of novel metal complexes incorporating this phosphine ligand, potentially expanding its utility beyond its current role as a synthetic reagent. Researchers and developers should continue to utilize this compound with an awareness of its chemical properties and with adherence to appropriate safety protocols.

References

An In-depth Technical Guide to the Health and Safety of Tris(3-chlorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data currently available for tris(3-chlorophenyl)phosphine (CAS No. 29949-85-7). The information is intended to support risk assessments and the implementation of safe handling procedures in a laboratory or industrial setting.

Chemical and Physical Properties

Tris(3-chlorophenyl)phosphine is a white to cream-colored crystalline solid.[1][2] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 29949-85-7 | [1][2][3][4][5] |

| Molecular Formula | C18H12Cl3P | [1][2][5] |

| Molecular Weight | 365.62 g/mol | [5] |

| Appearance | White to cream crystals or powder | [1][2] |

| Melting Point | 60.0-67.0 °C | [2] |

| Odor | No information available | [1] |

| Solubility | Low water solubility | [1] |

Toxicological Data and Hazard Classification

Tris(3-chlorophenyl)phosphine is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

The Globally Harmonized System (GHS) classification for tris(3-chlorophenyl)phosphine is summarized in Table 2.

| Hazard Class | Category |

| Acute Oral Toxicity | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Source: Thermo Fisher Scientific Safety Data Sheet[1]

Signal Word: Danger[1]

Hazard Statements:

-

Toxic if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of tris(3-chlorophenyl)phosphine are not publicly available. The hazard classifications are typically derived from standardized tests conducted in accordance with organizations like the OECD (Organisation for Economic Co-operation and Development).

General Experimental Approaches (Inferred):

-

Acute Oral Toxicity: Studies would likely involve the administration of varying doses of the substance to laboratory animals (e.g., rats) via oral gavage, followed by observation for signs of toxicity and mortality over a set period (typically 14 days). The LD50 would be calculated from these observations.

-

Skin Irritation: A typical protocol would involve the application of a small amount of the substance to the shaved skin of a test animal (e.g., a rabbit) under a semi-occlusive dressing for a specified duration. The skin would then be observed for signs of erythema (redness) and edema (swelling) at various time points.

-

Eye Irritation: This test usually involves instilling a small amount of the substance into the conjunctival sac of one eye of a test animal (e.g., a rabbit), with the other eye serving as a control. The eyes are then examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals.

Health Effects and First Aid

-

Ingestion: Toxic if swallowed, may cause serious health issues or death.[1]

-

Inhalation: May cause respiratory irritation.[1]

-

Skin Contact: Causes skin irritation.[1]

-

Eye Contact: Causes serious eye irritation.[1]

| Exposure Route | First Aid Protocol |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] |

Handling and Storage

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure eyewash stations and safety showers are close to the workstation location.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]

Visualizations

The following diagrams illustrate key logical relationships and workflows pertinent to the health and safety of tris(3-chlorophenyl)phosphine.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal risk assessment. The information provided is based on the currently available Safety Data Sheet and may not be exhaustive. All personnel handling this chemical should be adequately trained in its safe use and emergency procedures. Always consult the most up-to-date Safety Data Sheet from the supplier before use.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Tris(3-chlorophenyl)phosphine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. TRIS(3-CHLOROPHENYL)PHOSPHINE | 29949-85-7 [chemicalbook.com]

- 4. TRIS(3-CHLOROPHENYL)PHOSPHINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. GSRS [precision.fda.gov]

Methodological & Application

Application Notes and Protocols: Tris(3-chlorophenyl)phosphine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tris(3-chlorophenyl)phosphine as a ligand in palladium-catalyzed cross-coupling reactions, with a focus on its application in the synthesis of complex biaryl compounds. While its use in traditional Suzuki-Miyaura couplings is not extensively documented in peer-reviewed literature, its efficacy has been demonstrated in related palladium/norbornene-catalyzed reactions, specifically in the synthesis of ortho-iodobiaryls via a Catellani-type reaction.

Ligand Profile: Tris(3-chlorophenyl)phosphine

Tris(3-chlorophenyl)phosphine is a triarylphosphine ligand used in coordination chemistry and catalysis. The electron-withdrawing nature of the chlorine substituents at the meta-position of the phenyl rings influences the electronic properties of the phosphorus atom. This modification can enhance the stability and reactivity of the resulting palladium complexes, making it a valuable ligand in specific synthetic applications.[1]

Application in Catellani-Type Biaryl Synthesis

A key application of tris(3-chlorophenyl)phosphine is in the palladium/norbornene-catalyzed synthesis of ortho-iodobiaryls from aryl iodides and aryl bromides. This reaction, a variation of the Catellani reaction, involves the initial cleavage of a C(sp²)–I bond, followed by ortho C–H activation, oxidative addition of an aryl bromide, and the final reformation of the C(sp²)–I bond.

Quantitative Data Summary

The following table summarizes the key findings from the optimization of the Catellani-type synthesis of methyl 2-(2-ethyl-6-iodophenyl)benzoate, highlighting the superior performance of tris(3-chlorophenyl)phosphine compared to other phosphine ligands under the specified conditions.

| Entry | Ligand | Palladium Precursor | Yield (%) |

| 1 | Tris(3-chlorophenyl)phosphine | PdI₂ | 61 |

| 2 | Tris(4-chlorophenyl)phosphine | PdI₂ | 16 |

| 3 | Tris(4-fluorophenyl)phosphine | PdI₂ | 18 |

| 4 | Triphenylphosphine | PdI₂ | 3 |

| 5 | Tri(2-furyl)phosphine | PdI₂ | 15 |

| 6 | No Ligand | PdI₂ | 0 |

Data sourced from a study on the synthesis of ortho-iodobiaryls via a Catellani reaction.

Experimental Protocols

General Protocol for the Synthesis of ortho-Iodobiaryls

This protocol is adapted from the palladium/norbornene-catalyzed reaction for the synthesis of biaryl iodides.

Materials:

-

Aryl iodide (e.g., 1-ethyl-2-iodobenzene)

-

Aryl bromide (e.g., methyl 2-bromobenzoate)

-

Palladium(II) iodide (PdI₂)

-

Tris(3-chlorophenyl)phosphine

-

Norbornene (NBE)

-

Potassium iodide (KI)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

Procedure:

-

To a dry Schlenk tube under a nitrogen atmosphere, add PdI₂ (5 mol%), tris(3-chlorophenyl)phosphine (15 mol%), norbornene (0.5 equivalents), KI (0.8 equivalents), and Cs₂CO₃ (2.5 equivalents).

-

Add the aryl iodide (1.5 equivalents) and the aryl bromide (1.0 equivalent).

-

Add anhydrous toluene (to achieve a suitable concentration, e.g., 0.05 M with respect to the limiting reagent).

-

Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 18 hours.

-

After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Catellani Reaction for ortho-Iodobiaryl Synthesis

Caption: Catalytic cycle for the synthesis of ortho-iodobiaryls.

General Suzuki-Miyaura Catalytic Cycle

References

Application Notes and Protocols: Palladium Complexes with (3-Chlorophenyl)phosphane Ligands in Catalysis

Disclaimer: Extensive literature searches for palladium complexes featuring the specific ligand tris(3-chlorophenyl)phosphine in catalytic applications did not yield detailed experimental protocols or quantitative data. The information presented herein is based on a closely related structural isomer, tris(4-chlorophenyl)phosphine , as the most relevant available example in the scientific literature. The protocols for Heck, Sonogashira, and Buchwald-Hartwig reactions are provided as general examples using common phosphine ligands due to the absence of specific data for chlorophenylphosphine ligands in these transformations.

Overview of Palladium-Phosphine Catalysis

Palladium complexes with phosphine ligands are pivotal catalysts in modern organic synthesis, enabling a wide array of cross-coupling reactions. These reactions are fundamental in the creation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The electronic and steric properties of the phosphine ligand play a critical role in the efficiency and selectivity of the catalytic system. Electron-donating and bulky phosphine ligands are known to enhance the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling with Palladium-Tris(4-chlorophenyl)phosphine Catalyst

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. The use of a palladium catalyst with tris(4-chlorophenyl)phosphine has been reported for the coupling of aryl bromides and chlorides with arylboronic acids.

2.1. Quantitative Data

The following table summarizes the reported yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using a catalyst system of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tris(4-chlorophenyl)phosphine.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Methoxybromobenzene | 4-Methoxybiphenyl | 95 |

| 2 | 4-Methylbromobenzene | 4-Methylbiphenyl | 92 |

| 3 | Bromobenzene | Biphenyl | 90 |

| 4 | 4-Chlorobromobenzene | 4-Chlorobiphenyl | 88 |

| 5 | 4-Trifluoromethylbromobenzene | 4-Trifluoromethylbiphenyl | 85 |

| 6 | 2-Methylbromobenzene | 2-Methylbiphenyl | 87 |

| 7 | 2,6-Dimethylbromobenzene | 2,6-Dimethylbiphenyl | 82 |

| 8 | 4-Chlorotoluene | 4-Methylbiphenyl | 78 |

| 9 | 4-Chloroanisole | 4-Methoxybiphenyl | 81 |

| 10 | Chlorobenzene | Biphenyl | 75 |

2.2. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the literature for the coupling of aryl halides with phenylboronic acid.

Materials:

-

Aryl halide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

-

Tris(4-chlorophenyl)phosphine (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the aryl halide, phenylboronic acid, Pd₂(dba)₃, tris(4-chlorophenyl)phosphine, and K₂CO₃.

-

Add 1,4-dioxane to the reaction vessel.

-

Seal the Schlenk tube and stir the mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

2.3. Catalytic Cycle: Suzuki-Miyaura Coupling

Application Notes and Protocols for (3-Chlorophenyl)phosphane in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, are powerful tools in synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the phosphine ligands coordinated to the palladium center. These ligands influence the catalyst's stability, activity, and selectivity by modulating its steric and electronic properties.

(3-Chlorophenyl)phosphane and its derivatives, such as tris(3-chlorophenyl)phosphine, are categorized as electron-deficient phosphine ligands due to the electron-withdrawing nature of the chlorine substituent on the phenyl ring. This electronic characteristic can significantly impact the catalytic cycle of cross-coupling reactions. While specific detailed protocols for this compound are not extensively documented in the literature, its properties as an electron-deficient ligand allow for the extrapolation of its potential applications and the design of representative experimental protocols. Electron-deficient phosphines have been shown to accelerate the Heck reaction of electron-rich olefins.[1][2][3] Similarly, in Stille couplings, the electronic nature of the phosphine ligand can influence the rates of oxidative addition and transmetalation, key steps in the catalytic cycle.[4][5]

These application notes provide a comprehensive overview of the potential use of this compound in Heck and Stille coupling reactions, including detailed, representative protocols and a discussion of the expected outcomes based on the principles of organometallic catalysis.

I. This compound in the Heck Coupling Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[1] The choice of phosphine ligand is crucial, especially when dealing with less reactive substrates like aryl chlorides.

Application Notes:

This compound, as an electron-deficient ligand, is anticipated to be beneficial in Heck reactions involving electron-rich olefins. The electron-withdrawing chlorine atom can enhance the electrophilicity of the palladium center, potentially accelerating the migratory insertion step of the catalytic cycle. This can lead to improved reaction rates and yields in specific applications.

Key Considerations:

-

Substrate Scope: Particularly suitable for the coupling of aryl bromides and iodides with electron-rich alkenes. The use with aryl chlorides might require more forcing conditions or a more electron-rich co-ligand.

-

Catalyst Loading: Typical palladium precursor loadings range from 0.1 to 5 mol%. The phosphine ligand is generally used in a 1:1 to 2:1 ratio relative to the palladium catalyst.

-

Base and Solvent: The choice of base and solvent is critical and often substrate-dependent. Common bases include triethylamine, potassium carbonate, and sodium acetate.[1] Aprotic polar solvents like DMF, DMAc, or NMP are frequently employed.

Representative Experimental Protocol: Heck Coupling of 4-Bromoanisole with Styrene

This protocol is a representative example and may require optimization for specific substrates.

Table 1: Reaction Parameters for Heck Coupling

| Parameter | Value |

| Aryl Halide | 4-Bromoanisole (1.0 mmol) |

| Alkene | Styrene (1.2 mmol) |

| Palladium Precursor | Pd(OAc)₂ (2 mol%) |

| Ligand | Tris(3-chlorophenyl)phosphine (4 mol%) |

| Base | K₂CO₃ (2.0 mmol) |

| Solvent | Anhydrous DMF (5 mL) |

| Temperature | 120 °C |

| Reaction Time | 12-24 hours |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol) and tris(3-chlorophenyl)phosphine (14.6 mg, 0.04 mmol).

-

Add anhydrous DMF (2 mL) and stir the mixture at room temperature for 15 minutes to allow for catalyst formation.

-

Add 4-bromoanisole (187 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Add the remaining anhydrous DMF (3 mL).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

II. This compound in the Stille Coupling Reaction

The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide or triflate, catalyzed by a palladium complex.[5] The ligand's electronic properties play a significant role in the efficiency of the transmetalation step.

Application Notes:

The electron-deficient nature of this compound can be advantageous in the Stille coupling. While electron-rich phosphines are often favored to promote oxidative addition, electron-poor phosphines can accelerate the transmetalation step, which can be the rate-determining step in some cases.[4] This makes this compound a potentially useful ligand for optimizing Stille couplings, particularly with substrates that are sluggish in the transmetalation step.

Key Considerations:

-

Substrate Scope: Broadly applicable to the coupling of various aryl, vinyl, and alkyl halides/triflates with a range of organostannanes.

-

Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the reaction, especially with less reactive substrates.

-

Solvent: Anhydrous, non-polar solvents such as toluene, THF, or dioxane are typically used.

Representative Experimental Protocol: Stille Coupling of Iodobenzene with Vinyltributyltin

This protocol is a representative example and may require optimization for specific substrates.

Table 2: Reaction Parameters for Stille Coupling

| Parameter | Value |

| Organic Halide | Iodobenzene (1.0 mmol) |

| Organostannane | Vinyltributyltin (1.1 mmol) |

| Palladium Precursor | Pd₂(dba)₃ (1 mol%) |

| Ligand | Tris(3-chlorophenyl)phosphine (4 mol%) |

| Solvent | Anhydrous Toluene (5 mL) |

| Temperature | 100 °C |

| Reaction Time | 8-16 hours |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol) and tris(3-chlorophenyl)phosphine (14.6 mg, 0.04 mmol).

-

Add anhydrous toluene (3 mL) and stir at room temperature for 15 minutes.

-

Add iodobenzene (204 mg, 1.0 mmol) and vinyltributyltin (348 mg, 1.1 mmol).

-

Add the remaining anhydrous toluene (2 mL).

-

Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether (10 mL).

-

Quench the reaction by adding a saturated aqueous solution of potassium fluoride (10 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite, washing with diethyl ether.

-

Separate the organic layer from the filtrate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.

III. Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for the Heck and Stille reactions.

Caption: Catalytic cycle of the Heck reaction.

Caption: Catalytic cycle of the Stille reaction.

Conclusion

While specific literature on the application of this compound in Heck and Stille coupling reactions is sparse, its nature as an electron-deficient phosphine ligand provides a strong basis for its potential utility. The provided application notes and representative protocols serve as a valuable starting point for researchers and drug development professionals looking to explore its use in catalysis. As with any catalytic system, empirical optimization of reaction conditions for specific substrates is essential to achieve the desired outcomes. The principles outlined here, based on the established roles of electron-deficient ligands, offer a rational approach to incorporating this compound into synthetic strategies.

References

- 1. pcliv.ac.uk [pcliv.ac.uk]

- 2. Electron-Deficient Phosphines Accelerate the Heck Reaction of Ele...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Tris(3-chlorophenyl)phosphine via Palladium Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tris(3-chlorophenyl)phosphine, a triarylphosphine of interest in various chemical research and development applications. The synthesis is based on a palladium-catalyzed cross-coupling reaction between an aryl halide and a suitable phosphine source. While a direct, one-pot synthesis from a primary phosphine source and three equivalents of an aryl halide is conceptually feasible, a more practical and precedented approach involves the sequential coupling of an aryl halide with a diarylphosphine. This protocol is adapted from established methods for the synthesis of unsymmetrical tertiary phosphines from aryl chlorides.[1] The provided methodology offers a robust route to the target molecule, leveraging a well-defined catalytic system with demonstrated tolerance for a range of functional groups.

Introduction

Triarylphosphines are a critical class of ligands in organometallic chemistry and homogeneous catalysis, finding widespread use in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[2] The electronic and steric properties of the phosphine ligand play a crucial role in the efficiency and selectivity of these catalytic transformations. Tris(3-chlorophenyl)phosphine, with its electron-withdrawing chloro substituents, is a valuable ligand for tuning the reactivity of metal catalysts. The development of efficient and reliable synthetic routes to such specialized phosphines is therefore of significant interest to the scientific community.

Palladium-catalyzed C-P bond formation has emerged as a powerful tool for the synthesis of tertiary phosphines, offering advantages over traditional methods that often employ pyrophoric and air-sensitive reagents.[1][3] Recent advancements have enabled the use of readily available and cost-effective aryl chlorides as coupling partners, further enhancing the utility of this methodology.[1][4] This protocol details a palladium-catalyzed approach for the synthesis of tris(3-chlorophenyl)phosphine, providing researchers with a practical guide for its preparation.

Data Presentation

The following table summarizes the reaction conditions and yields for the palladium-catalyzed coupling of various aryl chlorides with diarylphosphines, based on a representative protocol. This data provides a reference for the expected efficiency of the C-P coupling reaction with chloro-substituted aromatic rings.

| Entry | Aryl Chloride | Diarylphosphine | Product | Yield (%) |

| 1 | Chlorobenzene | Diphenylphosphine | Triphenylphosphine | 35 |

| 2 | 4-Methylchlorobenzene | Diphenylphosphine | (4-Methylphenyl)diphenylphosphine | 87 |

| 3 | 4-tert-Butylchlorobenzene | Diphenylphosphine | (4-tert-Butylphenyl)diphenylphosphine | 81 |

| 4 | 4-Methoxychlorobenzene | Diphenylphosphine | (4-Methoxyphenyl)diphenylphosphine | 75 |

| 5 | 3-Chlorotoluene | Diphenylphosphine | (3-Methylphenyl)diphenylphosphine | 45 |

| 6 | 1-Chloro-3,5-dimethylbenzene | Diphenylphosphine | (3,5-Dimethylphenyl)diphenylphosphine | 82 |

| 7 | 4-Chlorobenzonitrile | Diphenylphosphine | 4-(Diphenylphosphino)benzonitrile | 78 |

| 8 | Methyl 4-chlorobenzoate | Diphenylphosphine | Methyl 4-(diphenylphosphino)benzoate | 72 |

Data adapted from a general protocol for the palladium-catalyzed coupling of aryl chlorides with secondary phosphines.[1]

Experimental Protocol

This protocol describes the synthesis of tris(3-chlorophenyl)phosphine in a two-step sequence, starting from the coupling of one equivalent of 1,3-dichlorobenzene with diphenylphosphine to yield (3-chlorophenyl)diphenylphosphine, followed by a second coupling with two additional equivalents of 1,3-dichlorobenzene. A more direct, albeit potentially lower-yielding, one-pot reaction of three equivalents of 1,3-dichlorobenzene with a primary phosphine source like tris(hydroxymethyl)phosphine could also be attempted under similar conditions.

Materials:

-

1,3-Dichlorobenzene

-

Diphenylphosphine

-

Palladium(II) bis(dibenzylideneacetone) (Pd(dba)₂)

-

keYPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Potassium tert-butoxide (tBuOK)

-

Anhydrous N,N-Dimethylacetamide (DMA)

-

Anhydrous Toluene

-

Degassed Water

-

Ethyl acetate (EtOAc)

-

Saturated Sodium Chloride Solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of (3-chlorophenyl)diphenylphosphine

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(dba)₂ (2.5 mol%), keYPhos (2.5 mol%), and tBuOK (2.0 equivalents) to a flame-dried Schlenk flask or sealed reaction tube equipped with a magnetic stir bar.

-

Reagent Addition: Add anhydrous DMA (to achieve a 0.1 M concentration of the limiting reagent). Then, add 1,3-dichlorobenzene (1.5 equivalents) and diphenylphosphine (1.0 equivalent).

-

Reaction: Seal the reaction vessel and heat the mixture to 50 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 20 hours.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with degassed water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure (3-chlorophenyl)diphenylphosphine.

Step 2: Synthesis of Tris(3-chlorophenyl)phosphine

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(dba)₂ (2.5 mol%), keYPhos (2.5 mol%), and tBuOK (2.0 equivalents) to a flame-dried Schlenk flask or sealed reaction tube equipped with a magnetic stir bar.

-

Reagent Addition: Add anhydrous DMA. Then, add 1,3-dichlorobenzene (2.2 equivalents) and the (3-chlorophenyl)diphenylphosphine (1.0 equivalent) synthesized in Step 1.

-

Reaction: Seal the reaction vessel and heat the mixture to a higher temperature, potentially 80-100 °C, due to the decreased reactivity of the phosphine. Monitor the reaction progress by TLC or ³¹P NMR.

-

Work-up and Purification: Follow the same work-up and purification procedures as described in Step 1 to isolate the final product, tris(3-chlorophenyl)phosphine.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Caption: A two-step workflow for the synthesis of tris(3-chlorophenyl)phosphine.

References

Application Notes and Protocols: The Role of (3-Chlorophenyl)phosphane in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (3-Chlorophenyl)phosphane, also known as tris(3-chlorophenyl)phosphine, as a ligand in homogeneous catalysis. This document offers detailed experimental protocols and quantitative data for its application in palladium-catalyzed cross-coupling reactions, crucial for the synthesis of complex organic molecules in pharmaceutical and materials science research.

Introduction

This compound is an organophosphorus compound that serves as a versatile ligand in homogeneous catalysis. Its electronic and steric properties, influenced by the chloro-substituent in the meta-position of the phenyl rings, play a critical role in the efficiency and selectivity of various catalytic transformations. This ligand is particularly effective in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the chlorine atoms can influence the electron density at the palladium center, thereby modulating its catalytic activity.

Applications in Homogeneous Catalysis

This compound is primarily utilized as a ligand to stabilize and activate palladium catalysts in a variety of cross-coupling reactions. Its applications include:

-

Suzuki-Miyaura Coupling: Facilitating the reaction between organoboranes and organic halides to form biaryls, a common scaffold in many pharmaceutical compounds.

-

Heck Reaction: Catalyzing the coupling of unsaturated halides with alkenes to produce substituted alkenes.

-

Buchwald-Hartwig Amination: Enabling the formation of carbon-nitrogen bonds, a critical step in the synthesis of anilines and other nitrogen-containing aromatic compounds.

-

Synthesis of Complex Molecules: Its use has been documented in the synthesis of biaryl iodides, which are valuable intermediates in organic synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative application of this compound in a palladium-catalyzed cross-coupling reaction for the synthesis of biaryl iodides.

| Parameter | Value | Reference |

| Reaction | Synthesis of biaryl iodides from aryl iodides and aryl bromides | [1] |

| Catalyst System | PdCl2 / tris(3-chlorophenyl)phosphine | [1] |

| Palladium Loading | 5 mol% | [1] |

| Ligand Loading | 15 mol% | [1] |

| Substrate 1 (Aryl Iodide) | 0.45 mmol | [1] |

| Substrate 2 (Aryl Bromide) | 0.16 mmol | [1] |

| Base | Cesium carbonate (Cs2CO3) | [1] |

| Solvent | Toluene | [1] |

| Temperature | 120 °C | [1] |

| Reaction Time | Not specified | [1] |

Experimental Protocols

Protocol 1: Synthesis of Biaryl Iodides via Palladium-Catalyzed Cross-Coupling

This protocol details the synthesis of biaryl iodides from aryl iodides and aryl bromides using a palladium catalyst with tris(3-chlorophenyl)phosphine as the ligand.[1]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Tris(3-chlorophenyl)phosphine

-

Aryl iodide

-

Aryl bromide

-

Norbornene

-

Potassium iodide (KI)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Silica gel

-

n-Hexane

-

Schlenk tube

-

Magnetic stirrer

-

Oil bath

-

Rotary evaporator

-

Flash column chromatography apparatus

Procedure:

-

Preparation of the Reaction Vessel: In a Schlenk tube, heat cesium carbonate (120 mg, 0.37 mmol) at 110 °C under vacuum for 1.5 hours. After cooling to room temperature, fill the tube with nitrogen and evacuate three times.

-

Addition of Reagents: To the Schlenk tube, add a toluene solution (3.7 ml) of the aryl iodide (0.17 mmol), the aryl bromide (0.16 mmol), and norbornene (7.8 mg, 0.0830 mmol).

-

Addition of Catalyst and Ligand: Add PdCl₂ (3.0 mg, 0.0083 mmol), tris(3-chlorophenyl)phosphine (9.1 mg, 0.0249 mmol), and KI (20.8 mg, 0.1253 mmol) as solids to the reaction mixture.

-

Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 10 minutes. Then, transfer the Schlenk tube to a preheated oil bath at 120 °C and stir for the desired reaction time.

-

Work-up: After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (30 ml) and transfer it to a separatory funnel. Wash the organic layer twice with water (25 ml).

-

Drying and Concentration: Dry the organic solution over Na₂SO₄ and remove the solvent under vacuum using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using n-hexane as the eluent to obtain the desired biaryl iodide.

Mandatory Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, where this compound (represented as L) acts as a supporting ligand.

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental Workflow for Biaryl Iodide Synthesis

The following diagram outlines the key steps in the experimental protocol for the synthesis of biaryl iodides.

Caption: Workflow for the synthesis of biaryl iodides.

References

Application Notes and Protocols: (3-Chlorophenyl)phosphane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(3-Chlorophenyl)phosphane is an organophosphorus compound that serves as a valuable ligand in transition metal-catalyzed organic synthesis. Its electronic properties, influenced by the electron-withdrawing chloro group on the phenyl ring, make it a potentially useful ligand for a variety of cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals. This document provides an overview of the potential applications of this compound and representative experimental protocols.

Note: Specific experimental data and detailed protocols for this compound are limited in publicly available literature. The following protocols are based on general procedures for similar phosphine ligands and may require optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Phosphine ligands are crucial for the efficacy of the palladium catalyst. The electron-withdrawing nature of the chloro group in this compound can influence the reactivity and stability of the palladium catalyst.

Application: Synthesis of biaryls, polyolefins, and styrenes.

General Reaction Scheme:

Experimental Protocol (Representative)

This protocol is adapted from a general procedure for Suzuki-Miyaura coupling of aryl chlorides.[1][2]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Aryl chloride

-

Arylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Toluene, anhydrous

-

Water, deionized

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and this compound (e.g., 4 mol%).

-

Add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

-

Add anhydrous toluene (e.g., 5 mL per 1 mmol of aryl chloride).

-

Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | 2 | K₃PO₄ | Toluene | 100 | 18 | Data not available |

| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 2 | K₃PO₄ | Toluene | 100 | 12 | Data not available |

Buchwald-Hartwig Amination